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Treatment Protocol & Schedule

The following table summarizes the core elements of the sapanisertib monotherapy regimen for

relapsed/refractory ALL [1]:

Protocol Component Details

Study Identifier NCT02484430 [1]

Phase Phase II [1]

Patient Population Adults with relapsed/refractory B- or T-cell ALL; median of 3 prior lines of
therapy [1]

Dosage &
Formulation

3 mg, oral, milled formulation [1]

Dosing Schedule Once daily for 21 days, followed by a 7-day rest period [1]

Cycle Duration 28 days [1]

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 1 / 5 Tech Support

https://www.smolecule.com/products/s548417?utm_src=pdf-body
https://www.smolecule.com/products/s548417?utm_src=pdf-interest
https://www.smolecule.com/products/s548417?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10726920/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10726920/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10726920/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10726920/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10726920/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10726920/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10726920/
https://www.smolecule.com/products/s548417?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


| Dose Modifications | Dose escalation (from Cycle 3): 4 mg daily for 21 days/28-day cycle. Further

escalation (from Cycle 5): 4 mg daily continuously. Dose reductions: 2 mg daily (21 days) or 2 mg daily (5

days/week for 3 weeks) [1] |

Key Efficacy and Safety Outcomes

The trial's findings, particularly regarding efficacy and safety, are crucial for researchers to contextualize the

treatment schedule.

Outcome Measure Results

Best Overall Response Stable disease in 2 of 16 patients (12.5%). No complete or partial
responses were observed [1].

Treatment Continuation Only 3 patients (19%) were able to proceed to Cycle 2 [1].

Common Grade 3-4 Non-
Hematologic Toxicities

Mucositis (3 patients), hyperglycemia (2 patients) [1].

Other Grade 3-4 Toxicities Hepatic failure, seizures, confusion, pneumonitis, anorexia (1 patient

each) [1].

Grade >2 Hematologic
Toxicities

Leukopenia (3 patients), lymphopenia (2 patients), thrombocytopenia,

neutropenia (1 patient each) [1].

Pharmacodynamic Analysis Immunoblotting of patient samples indicated limited impact on

phosphorylation of key mTOR pathway substrates (4EBP1, S6, AKT),
suggesting insufficient target inhibition [1].

Pharmacological and Biomarker Analysis Protocols

The study included detailed pharmacological analyses to understand drug exposure and target engagement.

Pharmacokinetic (PK) Sampling: Blood samples for PK analysis were collected from patients at
specified time points: pre-dose, and at 1, 2, 4, and 6-8 hours post-dose on Day 8 of Cycle 1. The
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analysis demonstrated that drug exposures in ALL patients were similar to those previously observed

in patients with solid tumors [1].
Pharmacodynamic (PD) Biomarker Assessment: To evaluate the biological effect of sapanisertib,

serial bone marrow aspirates were collected. The protocol involved performing immunoblotting on
these samples to detect changes in the phosphorylation levels of key mTOR pathway proteins,

including:
4EBP1 (a downstream substrate of mTORC1)

S6 (a downstream substrate of mTORC1)
AKT (phosphorylated at Ser473, a target of mTORC2) [1]

Key PD Finding: The results showed a limited impact on the phosphorylation of these biomarkers,
providing a mechanistic explanation for the lack of clinical efficacy observed in the trial [1].

mTOR Signaling Pathway and Experimental Rationale

The rationale for using sapanisertib in ALL was based on its mechanism as a dual TORC1/TORC2 inhibitor.

The diagram below illustrates the targeted pathway and the experimental workflow for biomarker analysis.
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Application Notes for Researchers

Patient Selection Considerations: The study initially required patients to have failed two prior

treatments but was later amended to include any number of prior therapies and newly diagnosed
patients unfit for standard induction. Key inclusion criteria mandated active leukemia (≥10% blasts in

bone marrow) and fasting blood glucose <130 mg/dL due to the known hyperglycemic risk of mTOR
inhibitors [1].

Toxicity Management: Vigilant monitoring and prophylaxis are essential. The protocol mandated
daily in-home blood glucose monitoring. Pre-emptive management of mucositis is recommended, as

it was the most frequent grade 3-4 non-hematologic toxicity [1].
Interpretation of Findings: The primary takeaway for drug developers is that while the schedule was

well-tolerated, single-agent sapanisertib did not achieve sufficient mTOR pathway inhibition or
demonstrate clinically meaningful efficacy in relapsed/refractory ALL [1]. Future efforts may

need to explore combination therapies or different dosing strategies to overcome the lack of target
engagement observed.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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